10-Oxooctadecanoic acid

Catalog No.
S596216
CAS No.
4158-12-7
M.F
C18H34O3
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Oxooctadecanoic acid

CAS Number

4158-12-7

Product Name

10-Oxooctadecanoic acid

IUPAC Name

10-oxooctadecanoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)

InChI Key

BGKROBBCCGUUCF-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)CCCCCCCCC(=O)O

Synonyms

10-ketostearic acid, ketostearic acid

Canonical SMILES

CCCCCCCCC(=O)CCCCCCCCC(=O)O

The exact mass of the compound 10-Oxooctadecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

10-Oxooctadecanoic acid (CAS 4158-12-7), also known as 10-ketostearic acid or KetoB, is a fully saturated C18 fatty acid distinguished by a highly reactive mid-chain ketone group at the C10 position . Unlike its unsaturated precursor oleic acid, it is a stable solid at room temperature with a melting point of approximately 77–80 °C. In biological contexts, it is a highly specific terminal metabolite produced by gut lactic acid bacteria during polyunsaturated fatty acid saturation [1]. For industrial and scientific procurement, 10-oxooctadecanoic acid is primarily valued as an absolute analytical standard in microbiome lipidomics, a highly stable matrix component resistant to oxidative cleavage, and a bifunctional precursor for specialty polymer synthesis.

Substituting 10-oxooctadecanoic acid with generic in-class alternatives compromises both analytical specificity and chemical processability. Replacing it with unfunctionalized stearic acid eliminates the C10 reactive site, completely preventing mid-chain derivatization such as reductive amination. Conversely, substituting it with unsaturated keto-acids (e.g., 10-oxo-cis-12-octadecenoic acid) or oleic acid introduces severe vulnerability to oxidative degradation, leading to unwanted cleavage into dicarboxylic acids under biocatalytic conditions[1]. Furthermore, in targeted lipidomics, using structural isomers like 12-oxooctadecanoic acid fails to capture the precise metabolic signature of the Lactobacillus CLA-ER enzymatic pathway, rendering the assay biologically irrelevant for specific host-microbiome interactions [2].

Absolute Resistance to Laccase-Catalyzed Oxidative Cleavage

In biocatalytic processing, unsaturated fatty acids are highly susceptible to oxidative degradation. Laccase-catalyzed cleavage of 10-oxo-cis-12,cis-15-octadecadienoic acid (αKetoA) yields a 35% conversion to sebacic acid. In stark contrast, 10-oxooctadecanoic acid (KetoB) exhibits complete resistance, yielding 0% dicarboxylic acid under identical conditions due to the absence of a carbon-carbon double bond near the carbonyl group [1].

Evidence DimensionOxidative cleavage conversion rate (Laccase catalysis)
Target Compound Data0% conversion (Complete resistance)
Comparator Or Baseline35% conversion to sebacic acid (αKetoA)
Quantified Difference100% reduction in oxidative degradation
ConditionsLaccase-catalyzed oxidative cleavage, 8 hours reaction time

Ensures absolute chemical stability when used as a matrix component or internal standard in highly oxidative or biocatalytic environments.

Elevated Thermal Stability for Solid-State Formulations

The introduction of a ketone group at the C10 position significantly alters the crystal lattice energy compared to unfunctionalized saturated chains. 10-Oxooctadecanoic acid exhibits a melting point of 77–80 °C, which is substantially higher than that of standard stearic acid (69 °C) and the liquid precursor oleic acid (13 °C).

Evidence DimensionMelting Point
Target Compound Data77–80 °C
Comparator Or Baseline69 °C (Stearic acid) / 13 °C (Oleic acid)
Quantified Difference+8 to +11 °C increase vs. stearic acid
ConditionsStandard atmospheric pressure

Allows for the formulation of higher-temperature solid lipid nanoparticles and phase-change materials that would prematurely melt if stearic acid were used.

Absolute Specificity as a Microbiome Lipidomics Biomarker

Unlike stearic or oleic acids, which are ubiquitous in host tissues, 10-oxooctadecanoic acid is exclusively generated by gut microbiota (e.g., Lactobacillus plantarum) via the CLA-ER enzyme. Lipidomic profiling demonstrates that this compound is highly abundant in the colon and plasma of specific pathogen-free (SPF) in vivo models, but completely undetectable in germ-free baselines [1].

Evidence DimensionIn vivo concentration (Germ-free vs. SPF models)
Target Compound DataHighly abundant (Specific to SPF models)
Comparator Or BaselineUndetectable (Germ-free baseline)
Quantified DifferenceBinary presence/absence strictly linked to microbiome
ConditionsLC-MS/MS lipidomics of colon/plasma tissue

Provides an essential, zero-background analytical standard for quantifying gut-derived lipid metabolism in host-microbiome research.

Mid-Chain Bifunctionalization Capability

Standard saturated fatty acids like stearic acid restrict derivatization to the terminal carboxylate. The C10 ketone in 10-oxooctadecanoic acid provides a secondary reactive site, enabling mid-chain functionalization via reductive amination or Grignard reactions, which is structurally impossible with unfunctionalized C18 analogs .

Evidence DimensionAvailable reactive sites for polymerization/derivatization
Target Compound Data2 sites (Terminal carboxyl + C10 ketone)
Comparator Or Baseline1 site (Terminal carboxyl only in Stearic acid)
Quantified Difference100% increase in functionalization sites
ConditionsStandard organic synthesis conditions (e.g., reductive amination)

Unlocks the ability to synthesize mid-chain branched specialty polymers, surfactants, and aminated lipids that cannot be produced from stearic acid.

Zero-Background Analytical Standard in Microbiome Lipidomics

Because 10-oxooctadecanoic acid is absent in germ-free models and exclusively generated by gut microbiota, it serves as a definitive biomarker for quantifying bacterial fatty acid saturation in host tissues [1].

Precursor for Mid-Chain Functionalized Polymers

The C10 ketone allows for targeted reductive amination or Grignard additions, enabling the synthesis of branched or aminated specialty lipids that cannot be produced from terminally restricted stearic acid .

Oxidation-Resistant Matrix Component in Biocatalysis

Due to its absolute resistance to laccase-catalyzed oxidative cleavage, this compound is the optimal choice for formulating stable solid lipid nanoparticles or acting as a non-degrading internal standard in aggressive oxidative environments [2].

Physical Description

Solid

XLogP3

6

Melting Point

76°C

Other CAS

4158-12-7

Wikipedia

10-oxooctadecanoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 08-15-2023

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